

Technical Support Center: Measuring SR-4835 Target Engagement in Cells

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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120

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This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on measuring the target engagement of **SR-4835** in a cellular context. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is **SR-4835** and what are its cellular targets?

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).^{[1][2][3]} It functions as an ATP-competitive inhibitor.^{[4][5]} Additionally, **SR-4835** acts as a "molecular glue," promoting the interaction between CDK12 and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, the regulatory partner of CDK12.^{[6][7][8]}

Q2: What are the primary methods to confirm **SR-4835** target engagement in cells?

There are several robust methods to measure the engagement of **SR-4835** with its targets in a cellular environment:

- Indirect Target Engagement (Downstream Effects):

- Western Blotting for Cyclin K Degradation: As **SR-4835** induces the degradation of cyclin K, monitoring its protein levels is a direct readout of the molecular glue activity.[\[6\]](#)[\[7\]](#)
- Western Blotting for Phospho-RNA Polymerase II (Ser2): CDK12 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (pSer2). Inhibition of CDK12 by **SR-4835** leads to a reduction in pSer2 levels, which can be quantified by Western blot.[\[5\]](#)
- Gene Expression Analysis of DDR Genes: CDK12/13 inhibition by **SR-4835** suppresses the expression of key DNA Damage Response (DDR) genes such as BRCA1, ATM, and RAD51.[\[3\]](#) This can be measured by quantitative PCR (qPCR).
- Direct Target Engagement (Physical Interaction):
 - Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stabilization of CDK12/CDK13 upon **SR-4835** binding in intact cells or cell lysates.[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of **SR-4835** to CDK12/CDK13 by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[\[2\]](#)[\[11\]](#)[\[12\]](#)
 - Drug Affinity Pulldown Assays: This technique uses a modified version of **SR-4835** to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry or Western blotting.[\[8\]](#)[\[13\]](#)

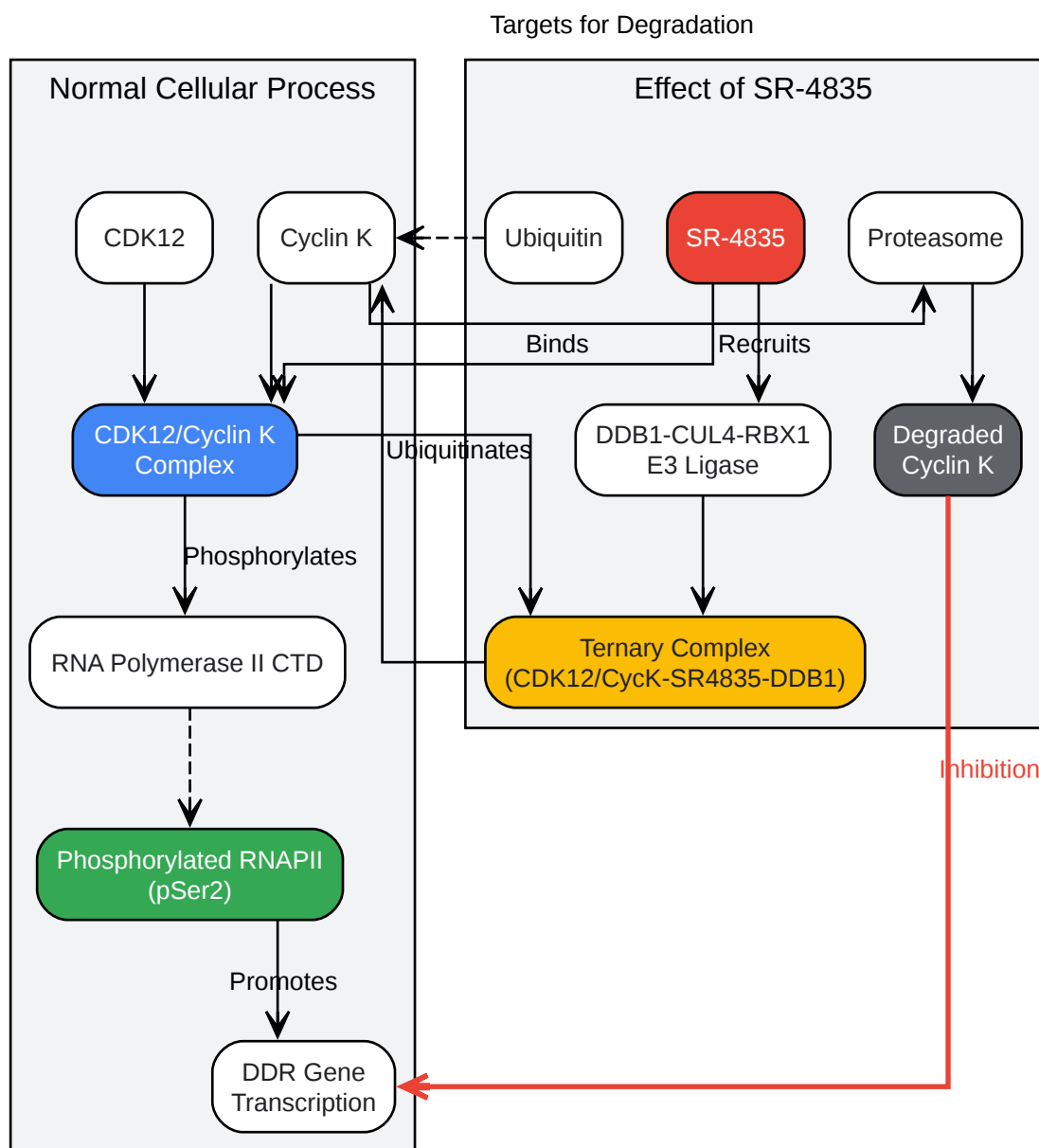
Q3: What are the reported potencies of **SR-4835**?

The following table summarizes the in vitro and cellular potency of **SR-4835** from published data.

Target	Assay Type	Potency (IC ₅₀ /Kd)	Reference
CDK12	Binding Affinity (Kd)	98 nM	[1] [2] [3]
CDK12	Kinase Inhibition (IC ₅₀)	99 nM	[1] [2] [3]
CDK13	Binding Affinity (Kd)	4.9 nM	[1] [2]
Cellular p-Pol II Ser2	In-Cell Western	100 nM (EC ₅₀)	[5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of **SR-4835**, leading to the degradation of Cyclin K and inhibition of RNA Polymerase II CTD phosphorylation.



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Mechanism of action of **SR-4835**.

Experimental Protocols and Troubleshooting

Western Blot for Cyclin K Degradation

This assay provides a robust and straightforward method to assess the molecular glue activity of **SR-4835**.

Western blot experimental workflow.

- Cell Culture and Treatment:
 - Plate cells (e.g., MDA-MB-231, A375) in 6-well plates and grow to 70-80% confluency.
 - Treat cells with a dose-range of **SR-4835** (e.g., 0.05, 0.1, 0.2, 0.5, 1 μ M) or a vehicle control (DMSO) for a specified time (e.g., 2, 4, 6 hours).^[7]
 - For proteasome inhibition control, pre-treat cells with MG132 (10 μ M) for 1-2 hours before adding **SR-4835**.^{[7][8]}
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add 100-200 μ L of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing every 10 minutes.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant.^[1]
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel.
 - Run the gel to separate proteins by size.

- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against Cyclin K (e.g., 1:1000 dilution) overnight at 4°C.[\[1\]](#)
 - Include a primary antibody for a loading control, such as GAPDH or β -actin (e.g., 1:10,000 dilution).
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[\[1\]](#)
 - Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
 - Quantify the band intensities and normalize the Cyclin K signal to the loading control.

Issue	Possible Cause(s)	Suggested Solution(s)
No or Weak Cyclin K Signal	Insufficient protein loaded.	Increase the amount of protein loaded per well.
Low primary antibody concentration or incubation time.	Increase the primary antibody concentration or incubate overnight at 4°C. [1]	
Inactive secondary antibody or ECL substrate.	Use fresh reagents and test their activity.	
SR-4835 is not active.	Verify the integrity and concentration of the SR-4835 stock.	
High Background	Insufficient blocking.	Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration is too high.	Decrease the concentration of the primary or secondary antibody.	
Insufficient washing.	Increase the number and duration of wash steps. [1]	
Non-Specific Bands	Primary antibody is not specific.	Use a well-validated antibody for Cyclin K. [14]
Protein degradation.	Ensure protease inhibitors are included in the lysis buffer and keep samples on ice.	

Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the direct binding of **SR-4835** to CDK12/CDK13 by assessing changes in their thermal stability.

CETSA® experimental workflow.

- Cell Culture and Treatment:
 - Culture cells to a high density in a suitable format (e.g., T175 flask).
 - Harvest and resuspend cells in PBS with protease inhibitors.
 - Treat the cell suspension with **SR-4835** (e.g., 10 μ M) or vehicle (DMSO) and incubate for 1-2 hours at 37°C.[8]
- Heat Shock:
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Cell Lysis and Fractionation:
 - Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
 - Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
- Protein Analysis:
 - Collect the supernatant and determine the protein concentration.
 - Analyze the amount of soluble CDK12 or CDK13 in each sample by Western blot.
- Data Analysis:
 - Plot the band intensity of soluble CDK12/CDK13 against the temperature for both treated and untreated samples to generate a melting curve. A shift in the curve indicates target engagement.

Issue	Possible Cause(s)	Suggested Solution(s)
No Thermal Shift Observed	SR-4835 concentration is too low.	Increase the concentration of SR-4835.
Incubation time is too short.	Increase the incubation time to allow for sufficient cellular uptake and binding.	
Inappropriate temperature range.	Adjust the temperature range to cover the melting point of CDK12/CDK13.	
High Variability Between Replicates	Inconsistent heating.	Ensure uniform heating of all samples in the thermal cycler.
Incomplete cell lysis.	Ensure complete lysis by performing sufficient freeze-thaw cycles.	
Pipetting errors.	Use precise pipetting techniques for all steps.	

NanoBRET™ Target Engagement Assay

This live-cell assay provides a quantitative measure of **SR-4835** binding to CDK12/CDK13.

NanoBRET™ experimental workflow.

- Cell Transfection:
 - Co-transfect HEK293 cells with a vector expressing a CDK12- or CDK13-NanoLuc® fusion protein and a vector for its corresponding cyclin partner.[\[2\]](#)[\[11\]](#)
 - Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
- Compound and Tracer Addition:

- Add the NanoBRET™ Kinase Tracer to the cells at a pre-determined optimal concentration.
- Immediately add a serial dilution of **SR-4835** or vehicle control.
- Incubation and Signal Measurement:
 - Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.
 - Add the NanoGlo® Substrate.
 - Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.
- Data Analysis:
 - Calculate the BRET ratio (acceptor emission / donor emission).
 - Plot the BRET ratio against the **SR-4835** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Issue	Possible Cause(s)	Suggested Solution(s)
Low BRET Signal	Low transfection efficiency.	Optimize the transfection protocol.
Low expression of the fusion protein.	Confirm expression by Western blot.	Optimize the tracer concentration to achieve a good signal-to-background ratio.
Inactive substrate.	Use fresh NanoGlo® substrate.	
High Background Signal	Tracer concentration is too high.	Optimize the tracer concentration to achieve a good signal-to-background ratio.
Autofluorescence from the compound.	Run a control with the compound but without the tracer.	This is unlikely for SR-4835, but can be tested in a lysed-cell format.
No Dose-Response	SR-4835 is not cell-permeable.	
SR-4835 concentration range is incorrect.	Test a wider range of concentrations.	
The tracer is not being displaced.	Ensure the tracer and compound compete for the same binding site.	

By utilizing these detailed protocols and troubleshooting guides, researchers can effectively measure the target engagement of **SR-4835** in cells and gain valuable insights into its mechanism of action.

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